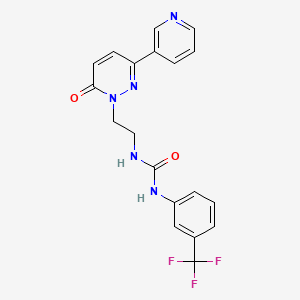

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a pyridazinone derivative featuring a urea linkage, a pyridin-3-yl substituent, and a 3-(trifluoromethyl)phenyl group. Pyridazinones are heterocyclic frameworks known for diverse pharmacological activities, including antiviral and anti-inflammatory properties. The urea moiety in this compound may enhance hydrogen-bonding interactions with biological targets, while the trifluoromethyl group likely improves lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c20-19(21,22)14-4-1-5-15(11-14)25-18(29)24-9-10-27-17(28)7-6-16(26-27)13-3-2-8-23-12-13/h1-8,11-12H,9-10H2,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFMMSXLGOJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a urea functional group and a pyridazine ring, suggest significant biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound's molecular formula is , with a molecular weight of approximately 368.37 g/mol. The presence of pyridine and pyridazine rings indicates potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine compounds have shown the ability to inhibit specific enzymes such as phosphodiesterase, which plays a crucial role in various signaling pathways related to cancer progression.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| 2 | MCF-7 | 3.3 | Induction of apoptosis |

| 3 | A549 | 36.12 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial activity, particularly against resistant strains of bacteria. Studies have shown that similar compounds can inhibit the synthesis of folic acid in bacteria, akin to other sulfonamides.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | Methicillin-resistant S. aureus | 5 | |

| B | E. coli | 20 | |

| C | Pseudomonas aeruginosa | 640 |

The mechanism of action for this compound likely involves its interaction with specific molecular targets. The urea group may facilitate binding to enzyme active sites, while the pyridazine core could enhance selectivity and potency against target enzymes or receptors involved in disease processes.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyridazine Derivatives : A study by Liu et al. demonstrated that pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating potent growth inhibition .

- Antimicrobial Efficacy : Research conducted by Cankara et al. assessed the antimicrobial properties of pyridazine-containing amide derivatives against resistant bacterial strains, showing promising results in inhibiting growth .

Scientific Research Applications

Structural Characteristics

The compound features a urea functional group linked to a pyridazine ring and a trifluoromethyl-substituted phenyl moiety , which contributes to its unique biological activity. The molecular formula is with a molecular weight of approximately 373.34 g/mol. The presence of the pyridine and pyridazine rings suggests potential interactions with biological targets, making it an interesting candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit significant anticancer properties. For instance, derivatives of pyridazine compounds have shown efficacy in inhibiting specific enzymes such as phosphodiesterase, which play crucial roles in various signaling pathways involved in cancer progression.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with microbial enzymes, potentially disrupting their function. Studies on similar urea derivatives have indicated their effectiveness against various bacterial strains, highlighting the need for further research into this compound's specific antimicrobial mechanisms .

Binding Affinity Studies

In vitro assays assessing binding affinity to specific receptors or enzymes could provide insights into its therapeutic utility. For example, studies on similar compounds have shown that structural modifications can significantly influence binding affinities and biological activities .

Synthesis and Optimization

The synthesis of 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step synthetic routes that can be optimized based on available reagents and desired yields. The optimization process is essential for enhancing the efficiency and scalability of production, which is particularly important for clinical applications.

Comparison with Similar Compounds

Key Differences:

Linker and Functional Groups : The target compound replaces the sulfonamide group typical of piroxicam analogs with a urea moiety. Urea’s hydrogen-bonding capacity may alter binding kinetics to viral targets like HIV IN .

Substituent Effects : The 3-(trifluoromethyl)phenyl group in the target compound could enhance membrane permeability compared to the simpler aryl groups in compounds 13d , 13l , and 13m .

Mechanistic Insights from Docking Studies

Molecular docking of piroxicam analogs revealed binding modes similar to raltegravir, a clinically used HIV IN inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.